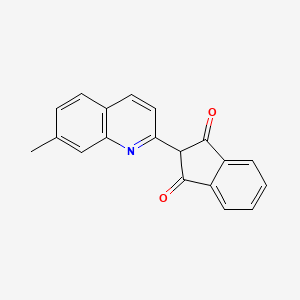
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-297048は、アミロイド疾患やシヌクレイン病の研究における潜在的な用途で知られる新規化合物です。グルコキナーゼ活性化剤であり、グルコース代謝の調節に役割を果たします。 この化合物は、高血糖症、糖尿病、肥満、脂質異常症、代謝症候群の予防または治療に有望であることが示されています .
準備方法
合成経路と反応条件: WAY-297048の合成には、コア構造の調製から始まり、目的の置換基を導入するための官能基化まで、いくつかのステップが含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細に公表されていません。類似の化合物の一般的な合成方法は次のとおりです。
ステップ1: 一連の縮合反応によるコア構造の形成。
ステップ2: 塩素化剤、酸化剤、還元剤などの試薬を用いたコア構造の官能基化。
ステップ3: 再結晶またはクロマトグラフィーなどの技術を用いた最終生成物の精製。
工業生産方法: WAY-297048の工業生産は、おそらく、ラボでの合成方法のスケールアップ、収率を上げるための反応条件の最適化、厳格な品質管理によって最終生成物の純度を確保することになるでしょう。
3. 化学反応解析
反応の種類: WAY-297048は、次のようなさまざまな化学反応を受けます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を含むことが多くあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を含むことが一般的です。
置換: ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを含みます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件下での酸素。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、接触水素化。
置換: ハロゲン(塩素、臭素)、求核剤(アミン、アルコール)、触媒(パラジウム、白金)。
主な生成物: これらの反応から生成される主な生成物は、WAY-297048に存在する特定の官能基と使用される反応条件によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。
4. 科学研究への応用
WAY-297048は、次のような幅広い科学研究への応用があります。
化学: グルコキナーゼ活性化とグルコース代謝への影響を研究するためのモデル化合物として使用されます。
生物学: 細胞内グルコースレベルの調節における役割と代謝経路への潜在的な影響について調査されています。
医学: 糖尿病、肥満、脂質異常症などの代謝性疾患の治療における治療の可能性を探っています。
産業: 代謝性疾患を標的にした新薬の開発とグルコース調節の改善における潜在的な用途。
化学反応の分析
Types of Reactions: WAY-297048 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and catalysts (palladium, platinum).
Major Products: The major products formed from these reactions depend on the specific functional groups present in WAY-297048 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
WAY-297048 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.
Biology: Investigated for its role in regulating cellular glucose levels and its potential impact on metabolic pathways.
Medicine: Explored for its therapeutic potential in treating metabolic disorders such as diabetes mellitus, obesity, and dyslipidemia.
Industry: Potential applications in the development of new drugs targeting metabolic diseases and improving glucose regulation.
作用機序
WAY-297048は、グルコース代謝において重要な役割を果たす酵素であるグルコキナーゼを活性化することで作用を発揮します。グルコキナーゼは、膵臓と肝臓のグルコースセンサーとして作用し、インスリン分泌とグルコース取り込みを調節します。グルコキナーゼを活性化することで、WAY-297048はグルコース利用を促進し、血糖値を正常範囲内に維持するのに役立ちます。 分子標的と関与する経路には、WAY-297048がグルコキナーゼの活性部位に結合し、酵素の活性を高める構造変化を引き起こすことが含まれます .
類似の化合物:
WAY-297848: 代謝性疾患の研究において同様の用途を持つ、別のグルコキナーゼ活性化剤。
ML251: 寄生虫の研究で使用される、ホスホフルクトキナーゼの強力な阻害剤。
グローバルアグリチン: 2型糖尿病の治療における可能性について研究されているグルコキナーゼ活性化剤。
WAY-297048の独自性: WAY-297048は、グルコキナーゼの特異的な活性化と、幅広い代謝性疾患における潜在的な治療用途において独特です。 グルコース利用を促進し、血糖値を調節する能力は、同様の作用機序を持つ他の化合物とは異なります .
類似化合物との比較
WAY-297848: Another glucokinase activator with similar applications in metabolic disease research.
ML251: A potent inhibitor of phosphofructokinase, used in parasite research.
Globalagliatin: A glucokinase activator studied for its potential in treating type 2 diabetes.
Uniqueness of WAY-297048: WAY-297048 is unique in its specific activation of glucokinase and its potential therapeutic applications in a wide range of metabolic disorders. Its ability to enhance glucose utilization and regulate blood glucose levels sets it apart from other compounds with similar mechanisms of action .
特性
IUPAC Name |
2-(7-methylquinolin-2-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNOPLLEKHNEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














